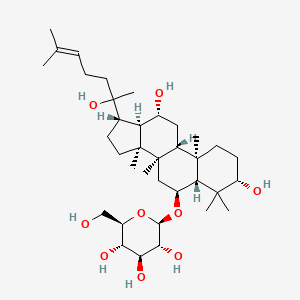

(R)-ginsenoside Rh1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-Ginsenoside Rh1 is a naturally occurring compound found in ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. ®-Ginsenoside Rh1 has garnered significant attention due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ginsenoside Rh1 typically involves the hydrolysis of ginsenoside Rg1. This process can be achieved through enzymatic or acidic hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The enzyme ginsenosidase is commonly used to catalyze the conversion of ginsenoside Rg1 to ®-Ginsenoside Rh1.

Industrial Production Methods: Industrial production of ®-Ginsenoside Rh1 often employs biotransformation techniques using microbial or plant cell cultures. These methods are advantageous as they offer higher yields and are more environmentally friendly compared to traditional chemical synthesis. The use of genetically engineered microorganisms to produce the enzyme ginsenosidase has also been explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-Ginsenoside Rh1 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Hydroxide ions in an aqueous solution at elevated temperatures.

Major Products Formed:

Oxidation: Oxidized derivatives of ®-Ginsenoside Rh1.

Reduction: Reduced forms of ®-Ginsenoside Rh1.

Substitution: Substituted ginsenoside derivatives depending on the nucleophile used.

Scientific Research Applications

®-Ginsenoside Rh1 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the chemical behavior of ginsenosides and their derivatives.

Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell proliferation, and differentiation.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of functional foods, dietary supplements, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of ®-Ginsenoside Rh1 involves multiple molecular targets and pathways:

Molecular Targets: ®-Ginsenoside Rh1 interacts with various cellular receptors, including estrogen receptors and peroxisome proliferator-activated receptors.

Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These interactions lead to the regulation of gene expression and cellular responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Ginsenoside Rg1: A precursor to ®-Ginsenoside Rh1, known for its neuroprotective and anti-fatigue properties.

Ginsenoside Rb1: Another ginsenoside with potent anti-inflammatory and anticancer activities.

Ginsenoside Rd: Exhibits neuroprotective and cardioprotective effects.

Uniqueness of ®-Ginsenoside Rh1: ®-Ginsenoside Rh1 is unique due to its specific stereochemistry, which influences its biological activity and interaction with molecular targets. Its distinct pharmacological profile, including its ability to modulate multiple signaling pathways, sets it apart from other ginsenosides.

Biological Activity

(R)-Ginsenoside Rh1, a bioactive compound derived from ginseng, has garnered significant attention in recent pharmacological research due to its diverse biological activities. This article consolidates findings from various studies, highlighting its effects on cancer, cardiovascular health, inflammation, and neuroprotection.

Overview of this compound

This compound is one of the major ginsenosides found in Panax ginseng. It exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The compound's mechanisms of action involve modulation of various signaling pathways and cellular processes.

Anticancer Activity

Numerous studies have investigated the anticancer effects of this compound across different cancer cell lines:

- Cytotoxic Effects : In a study involving human lung carcinoma (A549) and cervix uterine adenocarcinoma (HeLa) cells, (R)-Rh1 demonstrated an IC50 value of 0.037 mM against the P388 lymphoid neoplasma cell line, indicating potent cytotoxicity . However, it exhibited lower cytotoxicity against A549 and HeLa cells with IC50 values exceeding 0.1 mM .

- Colorectal Cancer : Research showed that (R)-Rh1 significantly reduced cell proliferation, migration, and invasion in colorectal cancer (CRC) models. It inhibited the growth of SW620 cells and decreased tumor volume in vivo when administered to mice .

- Mechanisms of Action : The compound influences apoptosis and proliferation by modulating the expression levels of BAX and BCL-2 proteins and activating the Nrf2/HO-1 signaling pathway in oxidized low-density lipoprotein-treated vascular endothelial cells (VECs) .

Cardiovascular Effects

This compound has been shown to have protective effects on cardiovascular health:

- Oxidative Stress Relief : In studies involving VECs treated with oxidized low-density lipoprotein (ox-LDL), (R)-Rh1 significantly decreased reactive oxygen species (ROS) levels and malondialdehyde (MDA) levels while enhancing superoxide dismutase (SOD) activity .

- Inflammation Modulation : The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB in macrophages stimulated by lipopolysaccharides (LPS) .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound:

- Cognitive Enhancement : Long-term administration of (R)-Rh1 has been linked to improved learning and memory in mouse models by enhancing cell survival in the hippocampus .

- Protection Against Neural Injury : Studies suggest that (R)-Rh1 promotes neuronal survival under stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases .

Immunomodulatory Effects

The immunomodulatory properties of this compound are significant:

- Inflammatory Response : It has been shown to modulate inflammatory responses through various mechanisms, including inhibition of histamine release from mast cells and suppression of iNOS and COX-2 expression in inflammatory models .

Summary Table of Biological Activities

Properties

Molecular Formula |

C36H62O9 |

|---|---|

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14S,17S)-3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34-,35+,36?/m0/s1 |

InChI Key |

RAQNTCRNSXYLAH-ZSAWPMQTSA-N |

Isomeric SMILES |

CC(=CCCC(C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.